Para-Nitro vs. Meta-Nitro: Electronic and Procurability Considerations Driving Selection of Nitrophenylbutan-2-ol Isomers
The para-nitro substitution in 4-(4-nitrophenyl)butan-2-ol (CAS 208838-29-3) provides a distinct electronic profile compared to its meta-nitro isomer (CAS 1305710-67-1), influencing reactivity in reduction and substitution chemistry [1]. The para-nitro isomer benefits from substantially broader commercial availability across multiple suppliers (Aladdin, Leyan, CymitQuimica, GLPBio), whereas the meta isomer is offered by fewer vendors and has been noted as discontinued by some sources [2]. This differential availability directly impacts procurement lead times and supply security for scaled research programs (Evidence Tag: Cross-study comparable).
| Evidence Dimension | Commercial availability (supplier count) and electronic property (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6; ≥5 active supplier listings identified across global catalogs [3] |
| Comparator Or Baseline | 4-(3-Nitrophenyl)butan-2-ol (CAS 1305710-67-1): XLogP3 = 2.4; limited supplier catalog presence with at least one discontinued listing |
| Quantified Difference | Δ XLogP3 ≈ +0.2; substantially higher market availability for para isomer |
| Conditions | Computed physicochemical data (PubChem XLogP3); commercial availability assessed from public supplier catalogs as of 2025-2026 |
Why This Matters
The para-nitro isomer's enhanced supply chain resilience and predictable electronic properties (reflected in higher XLogP3 and well-characterized reactivity) make it the lower-risk choice for synthetic chemistry programs requiring reproducible intermediate performance and reliable resupply.
- [1] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. View Source
- [2] PubChem. (2026). Compound Summary: 4-(3-Nitrophenyl)butan-2-ol, CID 53415698. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Computed Properties: 4-(4-Nitrophenyl)butan-2-ol, XLogP3 = 2.6. CID 17803070. View Source
